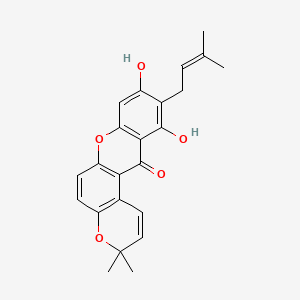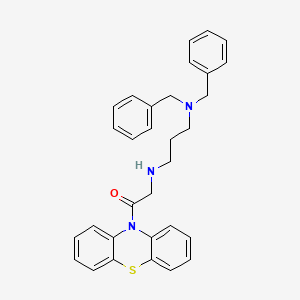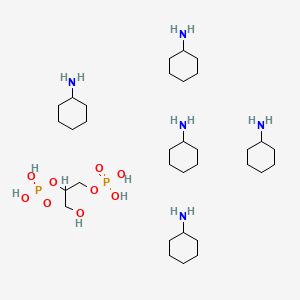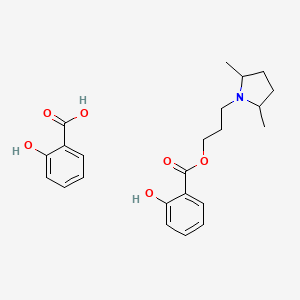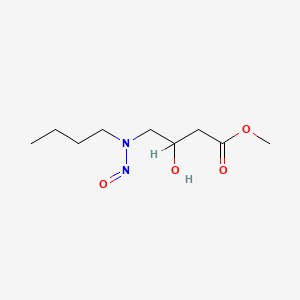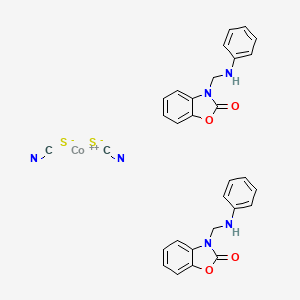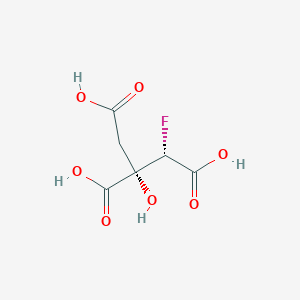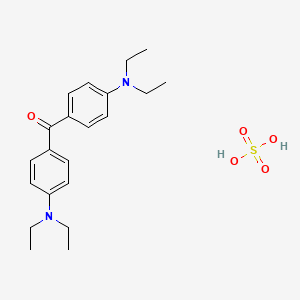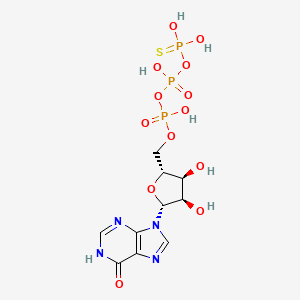
Inosine 5'-(3-thiotriphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inosine 5’-(3-thiotriphosphate) is a nucleotide analog that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is structurally similar to inosine triphosphate but contains a sulfur atom in place of one of the oxygen atoms in the triphosphate group. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of inosine 5’-(3-thiotriphosphate) typically involves the phosphorylation of inosine with thiophosphate donors. One common method includes the use of dihydroxyacetone, sodium thiophosphate, adenosine diphosphate, and phosphoenolpyruvate. The reaction is catalyzed by enzymes such as glycerokinase and pyruvate kinase, which are immobilized on polyacrylamide gel .
Industrial Production Methods
Industrial production of inosine 5’-(3-thiotriphosphate) follows similar enzymatic synthesis routes but on a larger scale. The use of immobilized enzymes allows for continuous production and easy separation of the product from the reaction mixture. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions
Inosine 5’-(3-thiotriphosphate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophosphate group can be oxidized to form sulfoxides or sulfones.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide structure.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophosphate derivatives. These products retain the nucleotide backbone, allowing them to be used in further biochemical studies.
科学研究应用
Inosine 5’-(3-thiotriphosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanisms of nucleotide hydrolysis and phosphorylation.
Biology: The compound is employed in studies of signal transduction pathways, particularly those involving G-proteins and ATPases.
Medicine: Inosine 5’-(3-thiotriphosphate) is investigated for its potential therapeutic effects, including neuroprotection and cardioprotection.
Industry: It is used in the development of biosensors and diagnostic assays due to its unique chemical properties
作用机制
The mechanism of action of inosine 5’-(3-thiotriphosphate) involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thiophosphate group allows the compound to act as a competitive inhibitor or substrate for ATP-dependent enzymes. This interaction can modulate the activity of these enzymes, leading to changes in cellular processes such as energy metabolism and signal transduction .
相似化合物的比较
Similar Compounds
Inosine triphosphate: Similar in structure but lacks the sulfur atom in the triphosphate group.
Adenosine 5’-(3-thiotriphosphate): Another thiophosphate analog with adenosine as the nucleoside instead of inosine.
Uniqueness
Inosine 5’-(3-thiotriphosphate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification allows the compound to participate in specific reactions and interactions that are not possible with its oxygen-containing counterparts .
属性
CAS 编号 |
77065-87-3 |
|---|---|
分子式 |
C10H15N4O13P3S |
分子量 |
524.23 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-28(18,19)26-29(20,21)27-30(22,23)31)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,18,19)(H,20,21)(H,11,12,17)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |
InChI 键 |
BPRLNEMHHOIJBX-KQYNXXCUSA-N |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


